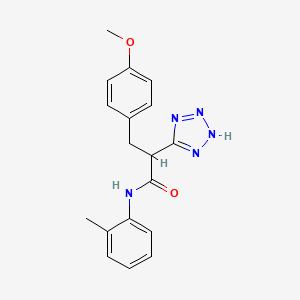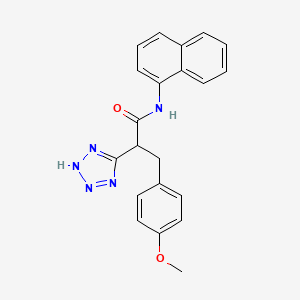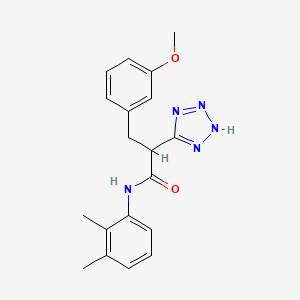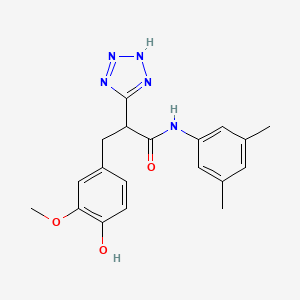
3-(3-methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
Overview
Description
3-(3-methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide, also known as MTTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTTP is a tetrazole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is not fully understood, but it has been suggested that it may act as a modulator of GABAergic neurotransmission, which is involved in the regulation of neuronal excitability. This compound has also been shown to bind to the benzodiazepine site on GABA-A receptors, which may contribute to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of GABAergic neurotransmission, the induction of apoptosis in cancer cells, and the inhibition of the activity of the enzyme acetylcholinesterase. This compound has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential as a treatment for neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(3-methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide in lab experiments is its potential as a treatment for neurological disorders, which are a significant burden on society. This compound has also been shown to have selective binding to cancer cells, which may make it a useful diagnostic tool for cancer. However, one of the limitations of using this compound in lab experiments is its relatively low yield and the complexity of its synthesis method, which may limit its availability for research.
Future Directions
There are several future directions for research on 3-(3-methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide, including the optimization of its synthesis method to increase yield and reduce complexity, the investigation of its potential as a treatment for neurological disorders and cancer, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of this compound in human subjects, as well as its potential for drug development.
Scientific Research Applications
3-(3-methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide has been found to have potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models, and it has been suggested that this compound may have potential as a treatment for neurological disorders such as epilepsy and anxiety. This compound has also been studied for its potential use as a diagnostic tool for cancer, as it has been shown to selectively bind to cancer cells and induce apoptosis.
properties
IUPAC Name |
3-(3-methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-6-3-4-9-16(12)19-18(24)15(17-20-22-23-21-17)11-13-7-5-8-14(10-13)25-2/h3-10,15H,11H2,1-2H3,(H,19,24)(H,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKSNLIXWCGNFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(CC2=CC(=CC=C2)OC)C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Chloro-phenylamino)-methyl]-7-methoxy-1H-quinolin-2-one](/img/structure/B3141667.png)

![6-Methoxy-3-[(3-morpholin-4-yl-propylamino)-methyl]-1H-quinolin-2-one](/img/structure/B3141690.png)










